molecular formula C18H14FN3O B5969214 3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B5969214
M. Wt: 307.3 g/mol
InChI Key: MQVMSNSWPODOPE-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of fluorophenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities . Another study reported the synthesis of thiazolo[4,5-b]pyridin-2(3H)-one derivatives via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the crystal structure of (3E,5E)-3-(2-fluorobenzylidene)-1-((4-acetamidophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one was reported .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the product 11h was synthesized in 95% yield, probably due to the high nucleophilicity of the piperonyl amine (doubly activated by the di-oxamethylene group in its 3,4-positions) combined with the highly activated 2-bromobenzaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound was obtained as a brown color solid; IR (KBr) ν max 3416, 1243 cm −1; 1 H NMR (DMSO- d 6, 400.13 MHz): δ = 7.50 (1H, d, J = 7.6 Hz, H-7), 7.10–7.21 (2H, m, H-8, H-9), 5.92 (1H, s, H-1), 5.26 (1H, s, H-3), 3.14 (2H, s, H-10); 13 C NMR (DMSO- d 6, 100.62 MHz): δ = 148.9 (–N–C–N–, C-5), 136.7 (–C–N–, C-4), 131.9 (–N–CH, C-7), 123.9 (–CH, C-9), 112.9 (–CH, C-8); 31 P NMR (DMSO- d 6, 161.9 MHz): δ = −8.47; ESI-MS (pos) m/z = 171 (M + H +) (100), 153 (M + H + –H 2 O) (38) .

Future Directions

The future directions for the study of “3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Further studies could explore the potential of these compounds in the treatment of various diseases.

Properties

IUPAC Name

3-(4-fluorophenyl)-7-phenyl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c19-13-6-8-14(9-7-13)22-11-20-17-15(10-16(23)21-18(17)22)12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVMSNSWPODOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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